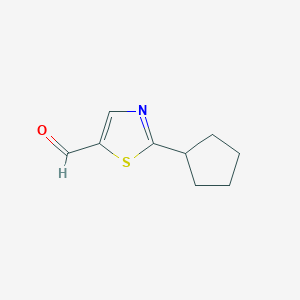

2-Cyclopentylthiazole-5-carbaldehyde

Description

2-Cyclopentylthiazole-5-carbaldehyde (CAS: 1251104-23-0) is a thiazole derivative featuring a cyclopentyl substituent at position 2 and an aldehyde group at position 5 of the heterocyclic ring. Its InChIKey (IKNSFYFKOLMWQZ-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration . The compound is commercially available through seven suppliers globally, reflecting its utility in pharmaceutical and agrochemical research, particularly as a building block for synthesizing more complex molecules .

Properties

IUPAC Name |

2-cyclopentyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c11-6-8-5-10-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNSFYFKOLMWQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylthiazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the transformation of (2-Cyclopentylthiazol-5-yl)methanol . The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using optimized versions of laboratory methods. This often involves scaling up the reaction conditions and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylthiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The thiazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including 2-cyclopentylthiazole-5-carbaldehyde. Thiazoles are known for their broad-spectrum activity against various pathogens, including bacteria and fungi.

- Mechanism of Action : Thiazole compounds often exhibit their antimicrobial effects through interference with microbial cell wall synthesis or by inhibiting essential enzymes involved in metabolic pathways. For instance, certain thiazole derivatives have been shown to inhibit bacterial growth by targeting the cell membrane integrity and metabolic functions .

-

Case Studies :

- A study demonstrated that thiazole derivatives possess significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. Compounds with specific substitutions on the thiazole ring exhibited enhanced potency against these resistant strains .

- Another investigation revealed that compounds derived from thiazoles demonstrated antifungal properties against drug-resistant Candida species, suggesting their potential as therapeutic agents in treating resistant infections .

Pharmaceutical Intermediate

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.

- Synthesis Pathways : The compound can be utilized in multi-component reactions (MCRs) that facilitate the formation of more complex molecules with potential therapeutic applications. For example, it can act as a precursor in the synthesis of anti-inflammatory and anti-cancer agents .

-

Applications in Drug Development :

- Thiazole derivatives have been incorporated into drug candidates targeting conditions such as cancer and bacterial infections. The structural diversity provided by substituents on the thiazole ring allows for the fine-tuning of biological activity and pharmacokinetic properties .

- Specifically, derivatives of this compound have been explored for their potential use in developing novel antibiotics and anti-cancer drugs .

Synthetic Methodologies

The compound is also significant in synthetic organic chemistry, particularly in developing new synthetic routes for various heterocyclic compounds.

- Synthetic Techniques : The use of this compound in synthetic pathways has been demonstrated to simplify the synthesis of complex molecules while improving yields .

- Advantages : Utilizing this compound allows chemists to streamline processes, reduce reaction times, and minimize waste—contributing to more sustainable practices in chemical synthesis.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Cyclopentylthiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context of the study.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and commercial differences between 2-Cyclopentylthiazole-5-carbaldehyde and related compounds:

Functional Implications

- Reactivity : The aldehyde group at position 5 is more sterically accessible than in the 4-carbaldehyde analog, favoring nucleophilic additions (e.g., condensations to form imines or hydrazones). Chloro-substituted analogs (e.g., 2-Chlorothiazole-5-carbaldehyde) exhibit higher electrophilicity due to the electron-withdrawing effect, accelerating reactions like aldol condensations .

- Synthetic Utility : 2-Methoxythiazole-5-carbaldehyde’s methoxy group may stabilize the thiazole ring against electrophilic attacks, whereas the cyclopentyl group in the target compound necessitates alkylation strategies for synthesis .

Biological Activity

2-Cyclopentylthiazole-5-carbaldehyde is a member of the thiazole family, characterized by its molecular formula . This compound has attracted significant attention due to its potential biological activities, particularly in pharmacological applications. Understanding its biochemical interactions and mechanisms of action is crucial for evaluating its therapeutic potential.

Physical Characteristics:

- Appearance: Yellowish liquid

- Solubility: Soluble in ethanol, methanol, chloroform, and ethyl acetate; insoluble in water.

Molecular Structure:

- The compound features a thiazole ring and an aldehyde functional group, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its interactions with various biomolecules:

-

Enzyme Interaction:

- It can act as an enzyme inhibitor or activator depending on the context of interaction. The thiazole ring and aldehyde group allow for covalent bonding with active sites on enzymes, potentially altering their activity.

-

Cell Signaling Modulation:

- The compound influences cell signaling pathways by modulating key signaling molecules such as protein kinases and phosphatases, which are vital for various cellular processes.

-

Biochemical Reactions:

- It participates in electrophilic and nucleophilic substitution reactions, essential for its biochemical activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition zones in agar diffusion tests.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was evaluated for its antimicrobial efficacy against clinical isolates of bacteria. The results indicated a strong correlation between concentration and inhibition zone size, suggesting potential for development into an antimicrobial agent.

Case Study 2: Cancer Cell Line Response

Another study investigated the compound's effects on MCF-7 cells over a period of 72 hours. The findings revealed that treatment with varying concentrations resulted in dose-dependent apoptosis, confirmed through flow cytometry analysis.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under-researched. However, preliminary data suggest that it may be distributed widely in tissues but requires further investigation to understand its metabolism and excretion pathways.

Q & A

Q. What are the recommended synthetic routes for 2-Cyclopentylthiazole-5-carbaldehyde?

The synthesis typically involves introducing the cyclopentyl group to the thiazole core via cross-coupling reactions. For example, copper-catalyzed thiol-alkyne cyclization (as seen in analogous thiazole derivatives) can generate the thiazole ring, followed by formylation at the 5-position using Vilsmeier-Haack conditions . Purification may involve column chromatography or recrystallization, with reaction yields optimized by controlling temperature (e.g., 70°C for cyclization steps) and catalyst loading .

Q. How should researchers characterize the structure of this compound?

Key techniques include:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring high-resolution data collection and twinning analysis for accuracy .

- NMR spectroscopy : Compare H and C NMR shifts with computational predictions (e.g., via PubChem-derived SMILES notation) to confirm aldehyde and cyclopentyl moieties .

- Mass spectrometry (MS) : Validate molecular weight (e.g., 195.27 g/mol) using high-resolution ESI-MS .

Q. What safety protocols are critical when handling this compound?

Refer to hazard classifications for analogous aldehydes (e.g., 2-Cyclopentylthiazole-4-carbaldehyde):

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Store in airtight containers at 2–8°C to prevent degradation.

- Follow spill protocols: neutralize with inert adsorbents and dispose via certified waste management .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

Apply iterative qualitative analysis:

- Cross-validate NMR/XRD data with computational models (e.g., density functional theory for electronic environments).

- Use SHELXD for phase refinement in XRD to address twinning or disorder in the cyclopentyl group .

- Re-examine synthetic intermediates to rule out byproducts (e.g., over-oxidation of aldehyde groups) .

Q. What experimental design strategies improve synthesis yield and purity?

- Design of Experiments (DOE) : Vary catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethers), and temperatures to optimize cyclopentyl-thiazole coupling .

- Purification : Employ solid-phase extraction (SPE) or preparative TLC (as in ) to isolate the aldehyde from hydroxylated byproducts .

- In-line analytics : Use FTIR to monitor formylation progress in real time .

Q. How can computational modeling predict the reactivity of this compound?

- Generate 3D conformers from SMILES strings (e.g., PubChem’s SKAUCTDYXPLNSK-UHFFFAOYSA-N) to simulate electrophilic aldehyde reactivity.

- Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic attack sites for derivatization (e.g., Schiff base formation) .

Q. What methodologies assess the biological activity of this compound?

- Lipophilicity-driven assays : Leverage the cyclopentyl group’s membrane permeability (analogous to cyclohexyl-thiadiazole derivatives) for cellular uptake studies .

- Enzyme inhibition : Screen against thiazole-sensitive targets (e.g., kinases) using fluorescence-based assays.

- Toxicity profiling : Use in vitro models (e.g., HepG2 cells) to evaluate hepatotoxicity, referencing protocols from thiazole-carboxylic acid studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.